![molecular formula C20H22N2O4 B2395159 3,4,5-三甲氧基-N-[(2-甲基-1H-吲哚-5-基)甲基]苯甲酰胺 CAS No. 385786-56-1](/img/structure/B2395159.png)

3,4,5-三甲氧基-N-[(2-甲基-1H-吲哚-5-基)甲基]苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound “3,4,5-trimethoxy-N-[(2-methyl-1H-indol-5-yl)methyl]benzamide” is a complex organic molecule. Unfortunately, there is limited information available about this specific compound . It’s important to note that Sigma-Aldrich provides similar compounds to early discovery researchers as part of a collection of rare and unique chemicals .

Synthesis Analysis

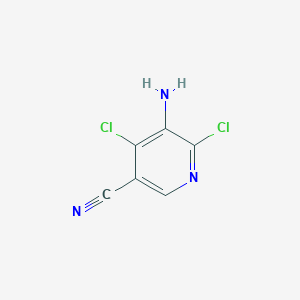

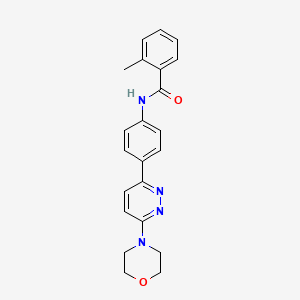

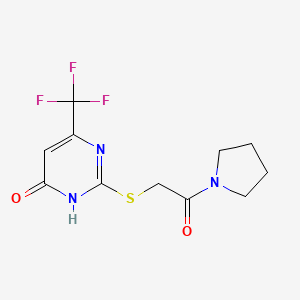

The synthesis of similar compounds has been reported in the literature . For instance, a series of N-((1-methyl-1H-indol-3-yl)methyl)-2-(1H-pyrazol-1-yl or triazolyl)-N-(3,4,5-trimethoxyphenyl)acetamides were synthesized based on the inhibitory effect of CA-4 analogues and indoles on tubulin polymerization .Molecular Structure Analysis

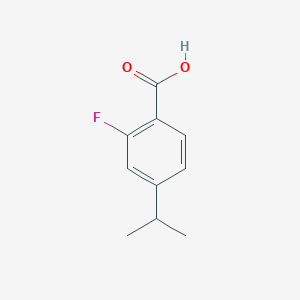

The molecular structure of similar compounds can be analyzed using various techniques . For instance, the structure of “Benzeneethanamine, 3,4,5-trimethoxy-” is available as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied . For example, a series of N-((1-methyl-1H-indol-3-yl)methyl)-2-(1H-pyrazol-1-yl or triazolyl)-N-(3,4,5-trimethoxyphenyl)acetamides were synthesized and evaluated for their in vitro antiproliferative activities .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds can be analyzed . For example, the molecular weight of “Benzeneethanamine, 3,4,5-trimethoxy-” is 211.2576 .科学研究应用

- Researchers have synthesized derivatives of this compound and evaluated their antiproliferative activities against cancer cell lines such as HeLa, MCF-7, and HT-29 .

- Actively respiring cells convert MTT to an insoluble purple formazan, which can be quantified by optical density .

Antiproliferative Activity Against Cancer Cells

Redox Potential Assessment Using MTT Assay

Molecular Docking Studies as Anti-HIV-1 Agents

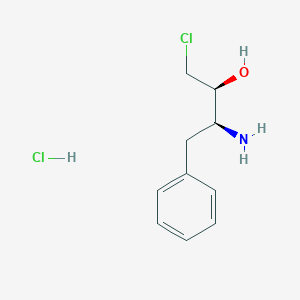

Intermediates in Antimalarial Drug Synthesis

作用机制

Target of Action

The primary target of 3,4,5-trimethoxy-N-[(2-methyl-1H-indol-5-yl)methyl]benzamide is tubulin , a protein that plays a crucial role in cell division . The compound acts as an inhibitor of tubulin polymerization .

Mode of Action

The compound interacts with tubulin and inhibits its polymerization . This interaction disrupts the formation of microtubules, structures that are essential for cell division . The compound’s mode of action is consistent with that of colchicine, a well-known inhibitor of tubulin polymerization .

Biochemical Pathways

By inhibiting tubulin polymerization, the compound affects the cell cycle, specifically the G2/M phase . This disruption leads to cell cycle arrest, preventing the cells from dividing .

Result of Action

The compound’s inhibition of tubulin polymerization and its impact on the cell cycle lead to cell apoptosis, or programmed cell death . This makes the compound potentially useful in the treatment of diseases characterized by uncontrolled cell division, such as cancer .

安全和危害

未来方向

属性

IUPAC Name |

3,4,5-trimethoxy-N-[(2-methyl-1H-indol-5-yl)methyl]benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N2O4/c1-12-7-14-8-13(5-6-16(14)22-12)11-21-20(23)15-9-17(24-2)19(26-4)18(10-15)25-3/h5-10,22H,11H2,1-4H3,(H,21,23) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPPCHLPDWBVBCN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(N1)C=CC(=C2)CNC(=O)C3=CC(=C(C(=C3)OC)OC)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001325394 |

Source

|

| Record name | 3,4,5-trimethoxy-N-[(2-methyl-1H-indol-5-yl)methyl]benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001325394 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

354.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

12.5 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID24816886 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

3,4,5-trimethoxy-N-[(2-methyl-1H-indol-5-yl)methyl]benzamide | |

CAS RN |

385786-56-1 |

Source

|

| Record name | 3,4,5-trimethoxy-N-[(2-methyl-1H-indol-5-yl)methyl]benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001325394 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-({6-[(4-chlorobenzyl)amino]pyrimidin-4-yl}sulfanyl)-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2395079.png)

![2-({1-[(Oxan-3-yl)methyl]piperidin-4-yl}methyl)-2,3,5,6,7,8-hexahydrocinnolin-3-one](/img/structure/B2395087.png)

![N-(4-azidobutyl)-5-(2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamide](/img/structure/B2395091.png)

![2-((3-(4-bromophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2395096.png)